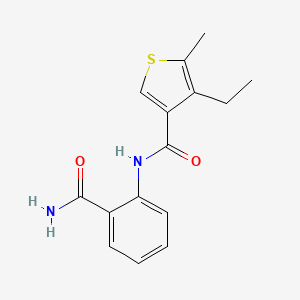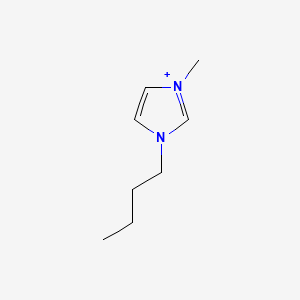![molecular formula C18H19NO6 B1222498 4,5-Dimethoxy-2-[(2-phenoxypropanoyl)amino]benzoic acid](/img/structure/B1222498.png)
4,5-Dimethoxy-2-[(2-phenoxypropanoyl)amino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-dimethoxy-2-[(1-oxo-2-phenoxypropyl)amino]benzoic acid is an amidobenzoic acid.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antifungal Evaluation
A study by Moorthy et al. (2017) involves the synthesis of novel Schiff bases using a scaffold derived from 4-amino-5-(3,5-dimethoxy-phenyl)-4H-1,2,4-triazol-3-thiol, which was prepared using 3,5-dimethoxy benzoic acid. These compounds showed promising antifungal activity against Candida albicans, particularly the chloride-substituted derivatives (Moorthy et al., 2017).
Selective para Metalation
Sinha et al. (2000) reported on the selective para metalation of 3-methoxy and 3,5-dimethoxy benzoic acids. This process has been used in the synthesis of 3,5-dimethoxy-4-methyl benzoic acid, demonstrating the chemical manipulation and synthesis capabilities of similar compounds (Sinha et al., 2000).
Ionization Studies
Research by Srivastava (1967) explored the ionization of substituted benzoic acids, including 3,5-dimethoxy benzoic acid. The study provided insights into how methoxy substitution affects the pK values of these acids, which is crucial for understanding their chemical behavior in different environments (Srivastava, 1967).
Synthesis of Benzazepin Diones
Jackson and Marriott (2002) conducted a study on the synthesis of various compounds, including those related to dimethoxy benzoic acid. This research offers insights into the synthesis routes and potential applications of these compounds in medicinal chemistry (Jackson & Marriott, 2002).
Development of Anti-myocardial Ischemia Agents
Liu et al. (2011) developed novel Leonurine-cysteine analog conjugates, including compounds derived from 3,5-dimethoxy benzoic acid, which exhibited cardioprotective effects. This study highlights the potential therapeutic applications of these compounds in treating myocardial ischemia (Liu et al., 2011).
Eigenschaften
Molekularformel |
C18H19NO6 |
|---|---|
Molekulargewicht |
345.3 g/mol |
IUPAC-Name |
4,5-dimethoxy-2-(2-phenoxypropanoylamino)benzoic acid |
InChI |
InChI=1S/C18H19NO6/c1-11(25-12-7-5-4-6-8-12)17(20)19-14-10-16(24-3)15(23-2)9-13(14)18(21)22/h4-11H,1-3H3,(H,19,20)(H,21,22) |
InChI-Schlüssel |
LKEPKOUIYQXLDG-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC(=C(C=C1C(=O)O)OC)OC)OC2=CC=CC=C2 |
Kanonische SMILES |
CC(C(=O)NC1=CC(=C(C=C1C(=O)O)OC)OC)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-bromophenoxy)-N-[(2-hydroxy-5-methylanilino)-sulfanylidenemethyl]acetamide](/img/structure/B1222418.png)
![3-(4-phenylphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B1222420.png)
![N-(4-fluorophenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide](/img/structure/B1222421.png)
![2-ethoxy-N-[4-(2-pyrimidinylsulfamoyl)phenyl]acetamide](/img/structure/B1222424.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B1222425.png)

![3-[(3,4-Difluorophenyl)sulfonylamino]benzoic acid [2-[[(2-methylpropylamino)-oxomethyl]amino]-2-oxoethyl] ester](/img/structure/B1222431.png)


![3,5-Bis[[2-(4-fluorophenyl)-2-oxoethyl]thio]-4-isothiazolecarbonitrile](/img/structure/B1222435.png)
![N-[(2-hydroxy-1-naphthalenyl)-(4-methoxyphenyl)methyl]-2-methylpropanamide](/img/structure/B1222438.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methylphenyl)thio]propanamide](/img/structure/B1222439.png)
![N-[4-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-thiazolyl]-2,3-dihydro-1,4-benzodioxin-3-carboxamide](/img/structure/B1222440.png)
